High-Purity Specification for Reproducible Medicinal Chemistry
The target compound is procured at a high purity of 98% (NLT 98%) , which is a critical determinant of reproducible reaction outcomes in multi-step syntheses of kinase inhibitors. While the closely related 5-bromo analog (CAS 374930-88-8) is commonly available at 95% purity , the higher specification of the acetyl-Pyrimidine reduces the risk of side reactions from unknown impurities.
| Evidence Dimension | Minimum Purity Specification (NLT) |
|---|---|
| Target Compound Data | 98% (NLT 98%) |
| Comparator Or Baseline | tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8): 95% |
| Quantified Difference | Δ = 3% higher purity |
| Conditions | Commercial vendor specifications (MolCore and CymitQuimica vs. Chemshuttle) |
Why This Matters
Higher initial purity minimizes the need for post-reaction purification, increasing synthetic efficiency and yield consistency in lead optimization campaigns.
